1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Brand Name: Vulcanchem
CAS No.: 1396872-91-5
VCID: VC7179976
InChI: InChI=1S/C19H16F2N4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h1-7,12H,8-11H2
SMILES: C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=C(C=CC=C4F)F
Molecular Formula: C19H16F2N4O2
Molecular Weight: 370.36

1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

CAS No.: 1396872-91-5

Cat. No.: VC7179976

Molecular Formula: C19H16F2N4O2

Molecular Weight: 370.36

* For research use only. Not for human or veterinary use.

1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine - 1396872-91-5

Specification

CAS No. 1396872-91-5
Molecular Formula C19H16F2N4O2
Molecular Weight 370.36
IUPAC Name [4-(2,6-difluorobenzoyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Standard InChI InChI=1S/C19H16F2N4O2/c20-14-4-3-5-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)13-12-22-25-7-2-1-6-16(13)25/h1-7,12H,8-11H2
Standard InChI Key SBXWYJSFNTVVIQ-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=C(C=CC=C4F)F

Introduction

The compound 1-(2,6-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a difluorobenzoyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine core. Such combinations are often explored for their pharmacological activities, including antiviral, antibacterial, and anticancer properties.

Structural Features

This compound consists of:

  • 2,6-Difluorobenzoyl group: Known for enhancing lipophilicity and improving binding affinity in drug design.

  • Pyrazolo[1,5-a]pyridine moiety: A heterocyclic framework frequently studied for its bioactivity.

  • Piperazine ring: A versatile scaffold used in many therapeutic agents to enhance solubility and receptor binding.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Acylation: Attaching the 2,6-difluorobenzoyl group to the piperazine ring using appropriate acyl chlorides or anhydrides.

  • Coupling Reaction: Incorporating the pyrazolo[1,5-a]pyridine moiety through amide bond formation using coupling agents like EDC or HATU.

  • Purification and Characterization: Employing techniques such as recrystallization, chromatography, NMR spectroscopy, and mass spectrometry to confirm the structure.

Biological Activities

Although specific data on this compound is limited in the provided results, similar structural analogs have been associated with:

  • Antiviral Properties: Compounds with heterocyclic frameworks like pyrazolo[1,5-a]pyridine have shown efficacy against RNA-dependent RNA polymerases of viruses such as influenza .

  • Antibacterial Activity: Piperazine derivatives are known to inhibit bacterial growth by targeting enzymes or disrupting membrane integrity .

  • Anticancer Potential: Heterocyclic compounds often exhibit kinase inhibition and antiproliferative effects on cancer cell lines .

Research Findings on Related Compounds

A comparison of related compounds highlights their potential:

PropertySimilar CompoundsFindings
Antiviral ActivityCycloheptathiophene-based compounds targeting influenza polymerase Disruption of protein-protein interactions crucial for viral replication.
Antibacterial PotentialPiperazine derivatives containing fluorophenyl groups Moderate activity against Gram-positive and Gram-negative bacteria.
Anticancer ApplicationsTriazolo-pyrazine derivatives inhibiting VEGFR-2 and c-Met kinases IC50 values in micromolar range against cancer cell lines; induces apoptosis and cell cycle arrest.

Mechanistic Insights

The activity of this compound could be attributed to:

  • Hydrophobic Interactions: The difluorobenzoyl group enhances binding to hydrophobic pockets in target proteins.

  • Hydrogen Bonding: The carbonyl groups may form hydrogen bonds with active site residues.

  • π-π Stacking: The aromatic pyrazolo[1,5-a]pyridine can engage in π-stacking interactions with aromatic residues.

Potential Applications

Given its structural features:

  • It may serve as a lead compound for designing inhibitors targeting viral enzymes or bacterial proteins.

  • It could be explored for kinase inhibition in anticancer drug discovery.

Challenges and Future Directions

  • Optimization of Activity: Structural modifications may enhance potency and selectivity.

  • Toxicity Studies: Evaluation of cytotoxicity is crucial for therapeutic applications.

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are necessary.

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